molecular formula C36H48N7O20P3S B1198083 Naphthyl-2-hydroxymethyl-succinyl CoA

Naphthyl-2-hydroxymethyl-succinyl CoA

Cat. No. B1198083
M. Wt: 1023.8 g/mol
InChI Key: RMOYWSYICKVNGV-JRBQSZAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthyl-2-hydroxymethyl-succinyl CoA is a polyol.

Scientific Research Applications

Anaerobic Degradation of Hydrocarbons

A sulfate-reducing culture, N47, can utilize naphthalene or 2-methylnaphthalene as the sole carbon source and electron donor. This process involves the conversion of 2-methylnaphthalene to naphthyl-2-methyl-succinic acid, subsequently to naphthyl-2-methylene-succinic acid, and eventually to 2-naphthoic acid through a series of enzymatic reactions. This pathway elucidates the anaerobic degradation mechanism of hydrocarbons, highlighting the role of naphthyl-2-hydroxymethyl-succinyl CoA in environmental bioremediation and microbial metabolism (Safinowski & Meckenstock, 2004).

Menaquinone (Vitamin K2) Biosynthesis

In Mycobacterium phlei, the conversion of o-succinylbenzoic acid to 1,4-dihydroxy-2-naphthoic acids is a critical step in menaquinone (vitamin K2) biosynthesis. This process involves the formation of an unstable intermediate, likely an o-succinylbenzoyl-CoA compound, indicating the potential involvement of a naphthyl-2-hydroxymethyl-succinyl CoA-like structure in the biosynthesis pathway (Meganathan & Bentley, 1979).

Metabolic Pathways in Bacteria

Research on the enriched deltaproteobacterial culture N47, which can oxidize polycyclic aromatic hydrocarbons, revealed enzymes that catalyze the anaerobic conversion of 2-methylnaphthalene to 2-naphthoyl coenzyme A (2-naphthoyl-CoA). This suggests that naphthyl-2-hydroxymethyl-succinyl CoA may play a role in the metabolic pathways of bacteria, aiding in understanding environmental contaminant degradation (Selesi et al., 2009).

Regulation of Ketogenesis

Studies have shown that succinyl-CoA can inactivate ox liver mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase in a time-dependent manner. This suggests a regulatory mechanism where compounds like naphthyl-2-hydroxymethyl-succinyl CoA might influence metabolic pathways such as ketogenesis (Lowe & Tubbs, 1985).

Enzymatic Catalysis in Solvent Conditions

Research on the hydrolysis of 2-naphthyl acetate by alpha-chymotrypsin in various solvent conditions, including reverse micellar solutions, provides insights into how the presence of naphthyl-2-hydroxymethyl-succinyl CoA-like compounds might affect enzymatic activities and stability in different environments (Falcone et al., 2004).

Novel Fluorescent Probes

The development of a fluorescent probe for β-amyloids, synthesized by catalytic acylation and involving structures similar to naphthyl-2-hydroxymethyl-succinyl CoA, highlights its potential application in molecular diagnostics and Alzheimer’s disease research (Fa et al., 2015).

properties

Product Name

Naphthyl-2-hydroxymethyl-succinyl CoA

Molecular Formula

C36H48N7O20P3S

Molecular Weight

1023.8 g/mol

IUPAC Name

3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-hydroxy-4-naphthalen-2-ylbutanoic acid

InChI

InChI=1S/C36H48N7O20P3S/c1-36(2,30(49)33(50)39-10-9-24(44)38-11-12-67-35(51)22(14-25(45)46)27(47)21-8-7-19-5-3-4-6-20(19)13-21)16-60-66(57,58)63-65(55,56)59-15-23-29(62-64(52,53)54)28(48)34(61-23)43-18-42-26-31(37)40-17-41-32(26)43/h3-8,13,17-18,22-23,27-30,34,47-49H,9-12,14-16H2,1-2H3,(H,38,44)(H,39,50)(H,45,46)(H,55,56)(H,57,58)(H2,37,40,41)(H2,52,53,54)/t22?,23-,27?,28-,29-,30?,34-/m1/s1

InChI Key

RMOYWSYICKVNGV-JRBQSZAISA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(C4=CC5=CC=CC=C5C=C4)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(C4=CC5=CC=CC=C5C=C4)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthyl-2-hydroxymethyl-succinyl CoA
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Naphthyl-2-hydroxymethyl-succinyl CoA
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Naphthyl-2-hydroxymethyl-succinyl CoA
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Naphthyl-2-hydroxymethyl-succinyl CoA
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Naphthyl-2-hydroxymethyl-succinyl CoA
Reactant of Route 6
Naphthyl-2-hydroxymethyl-succinyl CoA

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